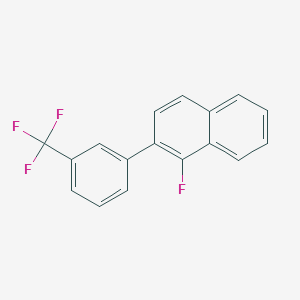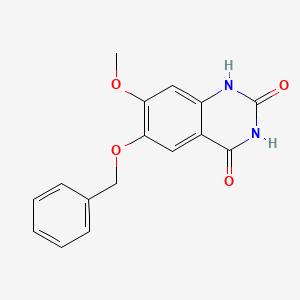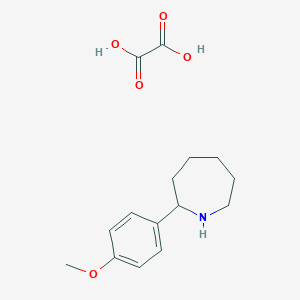
2-(4-Methoxyphenyl)azepane oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)azepane oxalate is an organic compound with the molecular formula C15H21NO5. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a methoxyphenyl group attached to the azepane ring and is often used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)azepane oxalate typically involves the reaction of 4-methoxyphenylamine with azepane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds through a series of steps including decarboxylation and annulation . The reaction conditions are generally mild, and the process yields a high purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is often produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)azepane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)azepane oxalate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)azepane oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)azepane oxalate can be compared with other azepane derivatives, such as:
2-Phenylazepane: Lacks the methoxy group, leading to different chemical and biological properties.
2-(4-Hydroxyphenyl)azepane:
2-(4-Methylphenyl)azepane: The presence of a methyl group instead of a methoxy group results in different chemical behavior and uses.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)azepane;oxalic acid |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13;3-1(4)2(5)6/h6-9,13-14H,2-5,10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
NCWZGAKXCRUXHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCCCN2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


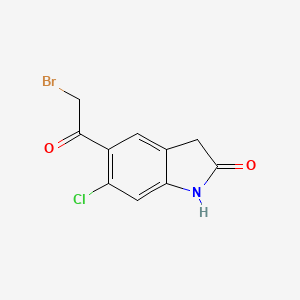
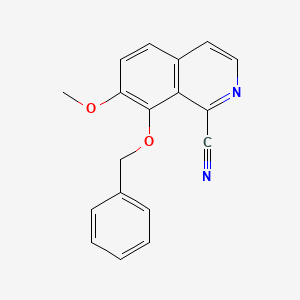
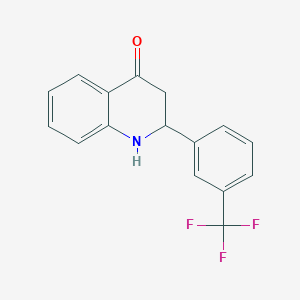
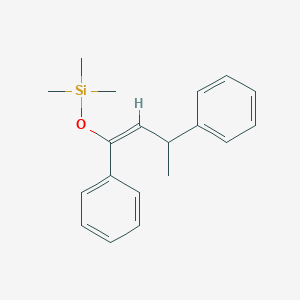
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
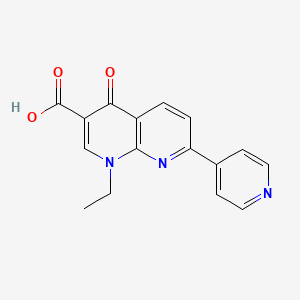

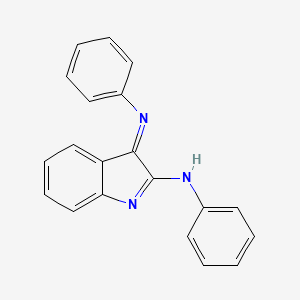
![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)
